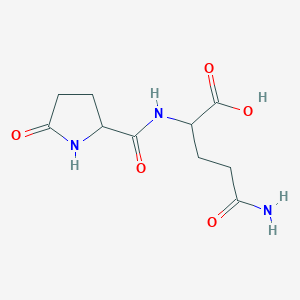

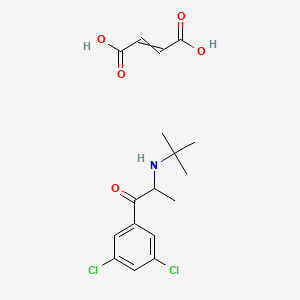

![molecular formula C129H135F5N24O12 B13393065 2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one](/img/structure/B13393065.png)

2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evolocumab is a fully human monoclonal antibody used as an immunotherapy medication for the treatment of hyperlipidemia. It is marketed under the brand name Repatha. Evolocumab specifically targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates the degradation of low-density lipoprotein (LDL) receptors. By inhibiting PCSK9, Evolocumab enhances the liver’s ability to remove LDL cholesterol from the blood, thereby reducing the risk of cardiovascular events .

准备方法

Evolocumab is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells. The production process involves the following steps:

Gene Cloning: The gene encoding the Evolocumab antibody is cloned into an expression vector.

Transfection: The expression vector is introduced into CHO cells, which are then cultured to produce the antibody.

Purification: The antibody is purified from the cell culture supernatant using techniques such as protein A affinity chromatography and ion exchange chromatography.

Formulation: The purified antibody is formulated into a solution suitable for subcutaneous injection

化学反应分析

Evolocumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological. The key interaction is the binding of Evolocumab to PCSK9, which prevents PCSK9 from binding to LDL receptors. This interaction is highly specific and does not involve common chemical reagents or conditions .

科学研究应用

Evolocumab has several scientific research applications, particularly in the fields of medicine and biology:

Cardiovascular Disease: Evolocumab is used to reduce LDL cholesterol levels in patients with hyperlipidemia, thereby lowering the risk of myocardial infarction, stroke, and other cardiovascular events

Genetic Disorders: It is used in the treatment of familial hypercholesterolemia, a genetic disorder characterized by high cholesterol levels.

Clinical Trials: Evolocumab is being studied in various clinical trials to evaluate its efficacy and safety in different patient populations, including those with acute coronary syndrome and multivessel coronary artery disease

作用机制

Evolocumab exerts its effects by binding to PCSK9 and inhibiting its interaction with LDL receptors on the surface of liver cells. Normally, PCSK9 binds to LDL receptors and promotes their degradation, reducing the liver’s ability to remove LDL cholesterol from the blood. By inhibiting PCSK9, Evolocumab increases the number of LDL receptors available to clear LDL cholesterol, thereby lowering blood cholesterol levels .

相似化合物的比较

Evolocumab is part of a class of drugs known as PCSK9 inhibitors. Other similar compounds include:

Alirocumab: Another monoclonal antibody that inhibits PCSK9, marketed under the brand name Praluent. .

Inclisiran: A small interfering RNA (siRNA) that targets PCSK9 production in the liver, leading to reduced LDL cholesterol levels.

Evolocumab is unique in its specific binding to PCSK9 and its ability to significantly reduce LDL cholesterol levels in a wide range of patient populations. Its fully human monoclonal antibody structure also minimizes the risk of immunogenicity compared to other biologics .

属性

分子式 |

C129H135F5N24O12 |

|---|---|

分子量 |

2308.6 g/mol |

IUPAC 名称 |

2-butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one |

InChI |

InChI=1S/C27H28FN5O2.C27H30FN5O2.C26H28FN5O3.C25H26FN5O2.C24H23FN4O3/c1-17-15-32(16-30-17)24-11-6-20(13-25(24)35-3)12-23-26(34)33(27(31-23)29-14-19-4-5-19)18(2)21-7-9-22(28)10-8-21;1-5-6-13-29-27-31-23(26(34)33(27)19(3)21-8-10-22(28)11-9-21)14-20-7-12-24(25(15-20)35-4)32-16-18(2)30-17-32;1-17-15-31(16-29-17)23-10-5-19(14-24(23)35-3)13-22-25(34)32(26(30-22)28-11-4-12-33)18(2)20-6-8-21(27)9-7-20;1-5-27-25-29-21(24(32)31(25)17(3)19-7-9-20(26)10-8-19)12-18-6-11-22(23(13-18)33-4)30-14-16(2)28-15-30;1-15-13-28(14-26-15)21-10-5-17(12-22(21)31-3)11-20-23(30)29(24(27-20)32-4)16(2)18-6-8-19(25)9-7-18/h6-13,15-16,18-19H,4-5,14H2,1-3H3,(H,29,31);7-12,14-17,19H,5-6,13H2,1-4H3,(H,29,31);5-10,13-16,18,33H,4,11-12H2,1-3H3,(H,28,30);6-15,17H,5H2,1-4H3,(H,27,29);5-14,16H,1-4H3 |

InChI 键 |

PUHBRGRYFZDQIV-UHFFFAOYSA-N |

规范 SMILES |

CCCCN=C1NC(=CC2=CC(=C(C=C2)N3C=C(N=C3)C)OC)C(=O)N1C(C)C4=CC=C(C=C4)F.CCN=C1NC(=CC2=CC(=C(C=C2)N3C=C(N=C3)C)OC)C(=O)N1C(C)C4=CC=C(C=C4)F.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=NCCCO)N3)C(C)C4=CC=C(C=C4)F)OC.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=NCC4CC4)N3)C(C)C5=CC=C(C=C5)F)OC.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=N3)OC)C(C)C4=CC=C(C=C4)F)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

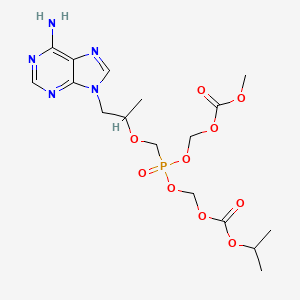

![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B13392996.png)

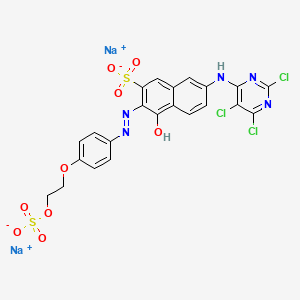

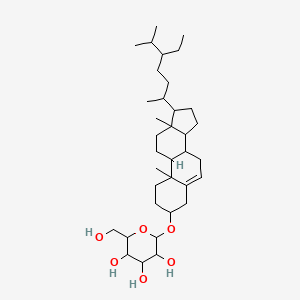

![acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide](/img/structure/B13393021.png)

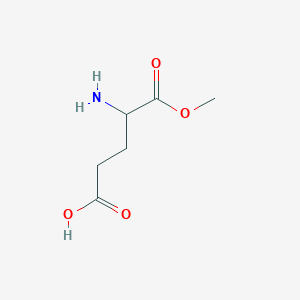

![9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene](/img/structure/B13393027.png)

![3-[(2E)-2-Butylidenehydrazino]propanenitrile](/img/structure/B13393033.png)

![(3aR,4R,5R,6aS)-4-[(1E)-4,4-Difluoro-3-oxo-1-octen-1-yl]-2-oxohex ahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate](/img/structure/B13393044.png)

![ditert-butyl-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane](/img/structure/B13393045.png)